
2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is a synthetic organic compound characterized by the presence of a phenyl group and a trimethoxyphenyl group attached to an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with phenylacetic acid derivatives under acidic or basic conditions to form the oxazole ring. The reaction is often catalyzed by reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the carbonyl group, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It exhibits promising anti-cancer, anti-inflammatory, and anti-microbial properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and leads to anti-cancer effects. Additionally, the compound may interact with other proteins involved in signal transduction pathways, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and exhibits similar anti-mitotic activity.
Combretastatin: A potent microtubule-targeting agent with structural similarities.
Uniqueness: 2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
89205-24-3 |
|---|---|
Molekularformel |
C19H18N2O5 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H18N2O5/c1-23-13-9-12(10-14(24-2)17(13)25-3)16-15(18(20)22)21-19(26-16)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,20,22) |
InChI-Schlüssel |
AHLPYPYPMMOUDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N=C(O2)C3=CC=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


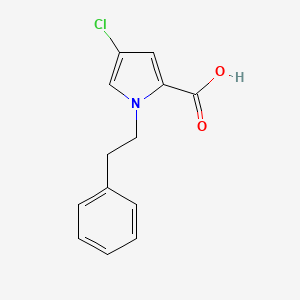
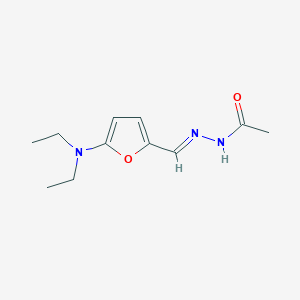
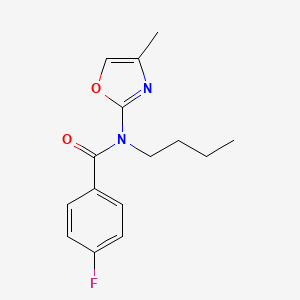
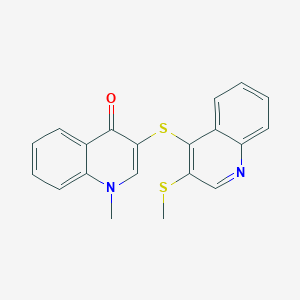
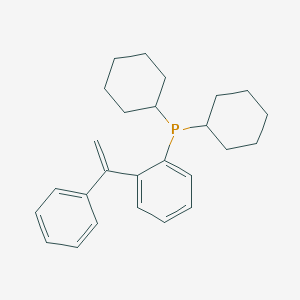
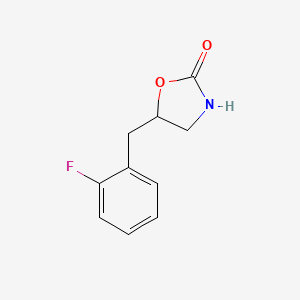




![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)

![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
